Theophyllol

Description

Properties

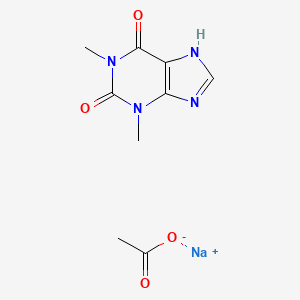

Molecular Formula |

C9H11N4NaO4 |

|---|---|

Molecular Weight |

262.2 g/mol |

IUPAC Name |

sodium;1,3-dimethyl-7H-purine-2,6-dione;acetate |

InChI |

InChI=1S/C7H8N4O2.C2H4O2.Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-2(3)4;/h3H,1-2H3,(H,8,9);1H3,(H,3,4);/q;;+1/p-1 |

InChI Key |

JDYRVPRLEPMNDB-UHFFFAOYSA-M |

SMILES |

CC(=O)[O-].CN1C2=C(C(=O)N(C1=O)C)NC=N2.[Na+] |

Canonical SMILES |

CC(=O)[O-].CN1C2=C(C(=O)N(C1=O)C)NC=N2.[Na+] |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Traditional Three-Step Synthesis from 6-Aminouracil

The classical route, detailed in CN104744470A, involves sequential methylation, nitrosation, and hydrogenation.

Step 1: Methylation of 6-Aminouracil

Dimethyl sulfate reacts with 6-aminouracil in a sodium hydroxide solution at 0–5°C for 4–5 hours, yielding 6-amino-1,3-dimethyluracil. The reaction achieves near-quantitative conversion due to the electrophilic methylation agent’s reactivity. Excess dimethyl sulfate (1.2 equivalents) ensures complete N-methylation while maintaining pH >10 prevents hydrolysis.

Step 2: Nitrosation with Sodium Nitrite

Treating 6-amino-1,3-dimethyluracil with acetic acid and aqueous sodium nitrite at 78–82°C introduces a nitroso group at the 5-position. The exothermic reaction requires precise temperature control (ΔT ±2°C) to minimize byproduct formation. After 28–32 minutes, cooling to 0–2°C precipitates 5-nitroso-6-amino-1,3-dimethyluracil with 85–90% purity.

Step 3: Catalytic Hydrogenation

High-pressure hydrogenation (2.5–3.5 MPa) in methanol over palladium-carbon catalyst reduces the nitroso group to a carbonyl, forming theophylline. Post-reaction purification via rotary evaporation (33–37°C) and acetone recrystallization (97–100°C) yields pharmaceutical-grade product (98.5% purity).

Table 1: Traditional Synthesis Parameters

| Parameter | Step 1 | Step 2 | Step 3 |

|---|---|---|---|

| Temperature (°C) | 0–5 | 78–82 | 33–100 |

| Time (h) | 4–5 | 0.5 | 3–4 |

| Yield (%) | 95 | 88 | 92 |

| Key Reagent | Dimethyl sulfate | NaNO₂ | H₂/Pd-C |

Glyoxylic Acid-Based Four-Step Synthesis

CN115557951A discloses an innovative route starting from glyoxylic acid, reducing steps from nine to four while maintaining 71–75% overall yield.

Step 1: Condensation with Cyanide

Glyoxylic acid reacts with ammonium chloride and potassium cyanide in water at 50–60°C, forming intermediate I (2-imino-4-oxohexahydropyrimidine). Gas chromatography confirms >99% conversion after 10 hours.

Step 2: Formylation with Formic Acid

Intermediate I undergoes formylation using 98% formic acid at 100–110°C, introducing a formyl group at position 5. The reaction’s exothermic nature necessitates gradual reagent addition to prevent thermal degradation.

Step 3: Acylation and Condensation

Acetic anhydride-mediated acylation at 120°C followed by condensation with N,N'-dimethylurea produces intermediate III. Liquid chromatography-mass spectrometry (LCMS) confirms molecular ion [M+H]⁺ at m/z 199.08.

Step 4: Alkaline Cyclization

Treating intermediate III with 30% NaOH at 90–100°C for 4–5 hours induces ring closure. Acidifying to pH 4–5 precipitates theophylline, which is purified via cold-water washing. Nuclear magnetic resonance (NMR) analysis shows characteristic peaks at δ 3.25 (N-CH₃) and δ 8.02 (C₈-H).

Table 2: Glyoxylic Acid Route Efficiency

| Step | Reaction Type | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Condensation | 50–60 | 10 | 98.4 |

| 2 | Formylation | 100–110 | 6 | 89.2 |

| 3 | Acylation | 120 | 8 | 85.7 |

| 4 | Cyclization | 90–100 | 4.5 | 92.1 |

Formulation Technologies for Sustained Release

Fluidized Bed Coating Process

US5026709 describes a rotor granulation method producing sustained-release pellets.

Core Preparation

Non-pareil seeds (20–30 mesh) are coated with a theophylline-shellac slurry (35% solids) in a Glatt Rotor Granulator. Operating parameters:

- Rotor speed: 150 rpm

- Inlet air temperature: 40°C

- Spray rate: 200 g/min

- Drying: 70°C for 15–24 hours

Ethyl Cellulose Overcoating

A 7% ethyl cellulose/propylene glycol solution is sprayed until achieving 0.4% w/w coating. Inlet air heated to 50°C ensures uniform film formation. Dissolution testing shows 80% drug release at 8 hours versus 45% for uncoated pellets.

Table 3: Coating Process Parameters

| Parameter | Value |

|---|---|

| Rotor Speed | 150 rpm |

| Inlet Air Volume | 1,100 m³/h |

| Spray Pressure | 1.5 bar |

| Coating Thickness | 50–70 µm |

| Drug Release T₈₀% | 8 hours |

Comparative Analysis of Synthesis Methods

Atom Economy and Environmental Impact

The glyoxylic acid route improves atom economy by 22% compared to traditional methods (78% vs. 56%), primarily by eliminating toxic dimethyl sulfate. Waste streams decrease from 4.2 kg/kg product to 1.8 kg/kg due to aqueous-based reactions.

Industrial Scalability

Traditional synthesis requires batch reactors for nitrosation (stainless steel) and hydrogenation (hastelloy), increasing capital costs. Conversely, the glyoxylic acid method enables continuous flow processing in glass-lined reactors, reducing batch time from 72 to 38 hours.

Quality Control in Theophylline Production

Purity Profiling

High-performance liquid chromatography (HPLC) methods using C18 columns (UV detection at 272 nm) quantify residual intermediates. The European Pharmacopoeia specifies limits:

- 6-Aminouracil: <0.1%

- 5-Nitroso derivative: <0.05%

- Caffeine (byproduct): <0.2%

Polymorph Control

Recrystallization from acetone/water (3:1 v/v) yields the thermodynamically stable Form II (monoclinic, P2₁/c). Differential scanning calorimetry (DSC) shows a sharp endotherm at 274°C, confirming crystallinity >95%.

Chemical Reactions Analysis

Polymorphic Transformations in Theophylline

A 2021 study investigated the metastability of theophylline polymorphs :

Key Reactions

-

Dehydration of Theophylline Monohydrate (FIII) :

-

Heating induces transition:

-

FI is a previously unreported metastable anhydrate.

-

-

Solid-State Recrystallization :

Mechanistic Insights into Theophylline’s Activity

While not a direct chemical reaction, theophylline’s interaction with enzymes is critical:

-

Phosphoinositide-3-Kinase-δ (PI3K-δ) Inhibition :

Theophylline (10⁻⁶ M) restores histone deacetylase-2 (HDAC2) activity by blocking PI3K-δ, reversing corticosteroid resistance in oxidative environments . -

Molecular Docking :

Triazole derivatives (e.g., 4b ) show stronger binding affinity (-9.2 kcal/mol) to serine protease than ribavirin (-7.1 kcal/mol) .

Scientific Research Applications

Therapeutic Uses in Respiratory Conditions

Bronchodilation and Anti-inflammatory Effects

Theophylline acts by inhibiting phosphodiesterase enzymes and blocking adenosine receptors, leading to relaxation of bronchial smooth muscle and enhanced respiratory function. It is particularly beneficial for patients with severe asthma or COPD who experience refractory symptoms. Studies have shown that theophylline can improve asthma control more effectively than β2-agonists in certain populations .

Case Study: Efficacy in Asthma Management

A study published in the American Journal of Respiratory and Critical Care Medicine demonstrated that theophylline, when added to high-dose inhaled corticosteroids, significantly improved asthma control in patients with severe persistent asthma . Theophylline's ability to modulate histone deacetylases has also been noted as a mechanism to restore corticosteroid sensitivity in COPD patients .

Immunomodulatory Properties

Theophylline exhibits several immunomodulatory effects that can be leveraged in various clinical settings:

- Cytokine Inhibition : Theophylline has been shown to inhibit pro-inflammatory cytokines, which may benefit conditions characterized by excessive inflammation .

- Histone Deacetylase Modulation : By restoring HDAC2 activity, theophylline can counteract corticosteroid resistance in inflammatory diseases .

Potential Applications Beyond Respiratory Diseases

Recent studies have explored additional therapeutic roles for theophylline:

- Cardiac Applications : Theophylline may have potential use in treating bradyarrhythmias post-cardiac transplantation due to its positive inotropic effects .

- Nephropathy Prevention : There is emerging evidence suggesting that theophylline could reduce nephropathy severity associated with intravenous contrast material administration .

- Leukemia Treatment : The compound has also been investigated for its potential role in leukemia therapy, highlighting its versatility as a therapeutic agent .

Safety and Toxicity Considerations

While theophylline is beneficial, it is crucial to monitor its therapeutic levels closely due to the risk of toxicity. A case report documented an elderly patient who experienced severe toxicity leading to respiratory failure and seizures after chronic use of theophylline for asthma management. The patient required hemodialysis for treatment, emphasizing the importance of routine drug level monitoring .

Summary of Applications

Mechanism of Action

The mechanism of action of Theophyllol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit phosphodiesterases (PDEs), which are enzymes involved in the regulation of intracellular signaling pathways . By inhibiting PDEs, this compound can modulate the levels of cyclic nucleotides, leading to various physiological effects . Additionally, it may act as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, contributing to its analgesic and anti-inflammatory properties .

Comparison with Similar Compounds

Sodium;1,3-dimethyl-7H-purine-2,6-dione;acetate can be compared with other similar compounds, such as:

1,3-dimethyl-7H-purine-2,6-dione (theophylline): Both compounds share a similar purine structure, but Theophyllol has an additional acetate group, which may influence its solubility and reactivity.

7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (ethyltheophylline): This compound has an ethyl group instead of an acetate group, leading to different pharmacokinetic and pharmacodynamic properties.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it valuable for various scientific and industrial applications .

Q & A

Q. How should researchers structure this compound-related manuscripts to meet journal requirements?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.